Fenspiride-d5 N-Oxide Fenspiride-d5 N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18538268
InChI: InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 281.36 g/mol

Fenspiride-d5 N-Oxide

CAS No.:

Cat. No.: VC18538268

Molecular Formula: C15H20N2O3

Molecular Weight: 281.36 g/mol

* For research use only. Not for human or veterinary use.

Fenspiride-d5 N-Oxide -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 281.36 g/mol
IUPAC Name 8-oxido-8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D
Standard InChI Key PEYJGEWJSVTMEN-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2(CCC3(CC2)CNC(=O)O3)[O-])[2H])[2H]
Canonical SMILES C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-]

Introduction

Chemical Characterization and Structural Insights

Molecular Identity and Structural Features

Fenspiride-d5 N-Oxide is systematically named 8-oxido-8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one, reflecting its intricate spirocyclic structure and deuterium substitution pattern . The compound’s isotopic labeling involves five deuterium atoms replacing hydrogen at positions 2, 3, 4, 5, and 6 of the phenyl ring, a modification confirmed by its SMILES notation:
[2H]c1c([2H])c([2H])c(CCN2(=O)CCC3(CC2)CNC(=O)O3)c([2H])c1[2H]\text{[2H]c1c([2H])c([2H])c(CCN2(=O)CCC3(CC2)CNC(=O)O3)c([2H])c1[2H]} .

The three-dimensional conformation, accessible via PubChem’s interactive model, reveals a rigid spirocyclic core that influences its chemical stability and interaction with biological targets . This structural rigidity is critical for maintaining consistency in analytical applications, particularly in high-precision environments such as pharmacopeial standard traceability .

Comparative Analysis with Related Compounds

Fenspiride-d5 N-Oxide is part of a broader family of Fenspiride derivatives, each differing in functional groups or isotopic composition. The table below highlights key distinctions:

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Use
Fenspiride-d5 N-OxideC15H15D5N2O3\text{C}_{15}\text{H}_{15}\text{D}_{5}\text{N}_{2}\text{O}_{3}281.36Metabolic tracing, analytical standards
Fenspiride N-OxideC15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}276.34Reference standard for API Fenspiride
2-Hydroxy FenspirideC15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}276.34Metabolite profiling

The deuterium labeling in Fenspiride-d5 N-Oxide distinguishes it from non-labeled analogs, enabling researchers to track its metabolic fate without altering its core pharmacological profile .

Analytical and Regulatory Applications

Role in Quality Control and Method Validation

As a stable isotope-labeled compound, Fenspiride-d5 N-Oxide is indispensable in analytical method development (AMD) and method validation (AMV). Regulatory guidelines mandate its use to ensure traceability and reproducibility in assays quantifying Fenspiride and its metabolites . For instance, in high-performance liquid chromatography (HPLC), the compound’s distinct isotopic signature facilitates baseline separation from non-deuterated impurities, enhancing analytical accuracy .

Applications in Mass Spectrometry

In tandem mass spectrometry (MS/MS), Fenspiride-d5 N-Oxide serves as an internal standard due to its near-identical chromatographic behavior to Fenspiride N-Oxide. The deuterium atoms induce a predictable mass shift (Δm/z=+5\Delta m/z = +5), allowing precise quantification even in complex biological matrices . This capability is particularly valuable in pharmacokinetic studies, where researchers monitor drug absorption and clearance with minimal interference from endogenous compounds .

Synthesis and Production Considerations

Synthetic Pathways

While detailed industrial synthesis protocols remain proprietary, the compound is typically produced in specialized laboratories equipped for stable isotope incorporation. Key steps likely involve:

  • Deuterium Incorporation: Exchange reactions using deuterated reagents (e.g., D2_2O) or catalytic deuteration of precursor aromatic rings.

  • Oxidation: Formation of the N-oxide moiety via hydrogen peroxide or other oxidizing agents under controlled conditions .

  • Purification: Multi-step chromatography to achieve ≥95% purity, as specified by commercial suppliers .

Future Directions and Research Opportunities

Expanding Applications in Metabolomics

Emerging metabolomics platforms could leverage Fenspiride-d5 N-Oxide’s isotopic signature to map novel metabolic pathways. For example, coupling the compound with high-resolution mass spectrometry might reveal previously undetected Phase I/II metabolites of Fenspiride, informing drug safety profiles .

Development of Hybrid Analytical Methods

Integrating the compound into hybrid techniques like LC-NMR-MS could provide simultaneous structural and quantitative data, reducing reliance on multiple reference standards. Such advancements would streamline drug development workflows while maintaining regulatory compliance .

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